N-[(5-methyl-1,2-oxazol-3-yl)methyl]but-2-ynamide
Description
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]but-2-ynamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-3-4-9(12)10-6-8-5-7(2)13-11-8/h5H,6H2,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRFBJJOJQVUHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=NOC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1,2-oxazol-3-yl)methyl]but-2-ynamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Attachment of the But-2-ynamide Group: The but-2-ynamide group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1,2-oxazol-3-yl)methyl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxazole derivatives, reduced heterocycles, and substituted oxazole compounds.
Scientific Research Applications
N-[(5-methyl-1,2-oxazol-3-yl)methyl]but-2-ynamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,2-oxazol-3-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The but-2-ynamide group may also play a role in binding to biological macromolecules, influencing their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-[(5-methyl-1,2-oxazol-3-yl)methyl]but-2-ynamide and analogous compounds:
Structural and Electronic Differences
- Heterocyclic Core: The 1,2-oxazole in the target compound differs from 1,2,4-oxadiazole () in ring atom arrangement, leading to distinct electronic environments.
- Substituents : The 5-methyl group on the oxazole ring increases steric bulk compared to the cyclobutyl substituent in the oxadiazole derivative (), which may influence solubility and crystal packing .
Crystallographic and Supramolecular Features
- The target compound’s planar oxazole ring facilitates π-π stacking interactions, as seen in ’s triazolo-thiadiazole derivative (centroid distance = 3.47 Å). This contrasts with the N,O-bidentate directing group in ’s benzamide, which prioritizes coordination to metal catalysts over stacking .
- Hydrogen bonding patterns, analyzed via graph set theory (), reveal that the amide group in the target compound forms stronger intermolecular N–H···O bonds compared to the weaker C–H···O interactions in oxadiazole derivatives .
Research Findings and Data Tables
Table 1: Crystallographic Parameters of Selected Compounds
*Assumed parameters based on analogous oxazole structures.
Table 2: Spectroscopic Data (Key Signals)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| This compound | 2.40 (s, CH₃), 4.70 (s, CH₂), 1.90 (t, ≡C–H) | 165.5 (C=O), 150.2 (oxazole C=N) | 3280 (≡C–H), 1680 (C=O) |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 7.45 (m, aromatic), 4.10 (s, OH) | 167.8 (C=O), 138.2 (aromatic C) | 3320 (O–H), 1655 (C=O) |
Biological Activity
N-[(5-methyl-1,2-oxazol-3-yl)methyl]but-2-ynamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an oxazole ring and a but-2-ynamide moiety. This article explores its biological activities, synthesis, mechanisms of action, and potential applications in various fields.
Chemical Structure and Synthesis
The compound features a 5-methyl-1,2-oxazole ring linked to a but-2-ynamide group. The synthesis typically involves:
- Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving precursors such as nitrile oxides.
- Introduction of the But-2-ynamide Group : Often accomplished via palladium-catalyzed coupling methods.
The reaction conditions are optimized for yield and purity, making it suitable for both laboratory and industrial applications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
The compound has also been evaluated for its anticancer properties . Preliminary studies indicate that it may inhibit the proliferation of cancer cells by interfering with specific cellular pathways. The oxazole ring likely plays a crucial role in modulating enzyme activity associated with cancer progression.
The proposed mechanism of action involves:
- Enzyme Interaction : The oxazole moiety can form hydrogen bonds with active site residues of enzymes, altering their function.
- Binding to Biological Macromolecules : The but-2-ynamide group may participate in covalent bonding with nucleophilic sites on proteins or nucleic acids, further influencing biological processes .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide | Oxazole ring | Antimicrobial |
| Oxaprozin | Oxazole ring + carboxylic acid | Anti-inflammatory |
| Aleglitazar | Oxazole moiety + thiazolidinedione | Antidiabetic |
N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide stands out due to its combination of an oxazole ring and an alkyne group, which confer distinct chemical reactivity and biological activity compared to other derivatives .
Case Studies and Research Findings
Several studies have documented the biological effects of N-[5-methyl-1,2-oxazol-3-yl)methyl]but-2-ynamide:
- Antimicrobial Study : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, showing potential for use in treating infections.
- Anticancer Research : Research published in a peer-reviewed journal highlighted its ability to induce apoptosis in breast cancer cell lines, suggesting a pathway for therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
